2-(3,5-Dichlorophenyl)-3-methyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, a common method involves the reaction of 3,5-dichlorobenzoyl chloride with methylamine in the presence of tri-n-propylamine in methanol at 70°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the 3,5-dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-3-methyloxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar biological activities.
Oxazolidinones: These compounds have a similar oxazolidine ring and are known for their antimicrobial properties.
Uniqueness
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3,5-dichlorophenyl group and the oxazolidine ring makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83522-11-6 |
---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
BSDJXWVPGXUHMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.